molecular formula C8H13N B13570582 1-Isocyano-2-methylcyclohexane

1-Isocyano-2-methylcyclohexane

Cat. No.: B13570582
M. Wt: 123.20 g/mol
InChI Key: PVTKDRMRAYXRAD-UHFFFAOYSA-N
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Description

1-Isocyano-2-methylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an isocyano group (-NC) attached to the second carbon of a methyl-substituted cyclohexane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with a suitable isocyanide reagent under controlled conditions. The reaction typically requires a base catalyst and is carried out at low temperatures to ensure the stability of the isocyano group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Isocyano-2-methylcyclohexane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isocyano-2-methylcyclohexane involves its reactivity with various chemical reagents. The isocyano group exhibits both nucleophilic and electrophilic properties, allowing it to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Isocyano-2-methylcyclohexane can be compared with other similar compounds, such as:

    Cyclohexyl isocyanide: Similar structure but without the methyl substitution.

    2-Isocyanocyclohexanone: Contains a carbonyl group in addition to the isocyano group.

    Methyl isocyanide: A simpler structure with only a methyl group attached to the isocyano group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

1-isocyano-2-methylcyclohexane

InChI

InChI=1S/C8H13N/c1-7-5-3-4-6-8(7)9-2/h7-8H,3-6H2,1H3

InChI Key

PVTKDRMRAYXRAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1[N+]#[C-]

Origin of Product

United States

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